

Spectroscopic Characterization of 8-Nitroisoquinoline: A Technical Guide

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Compound of Interest

Compound Name: 8-Nitroisoquinoline

CAS No.: 7473-12-3

Cat. No.: B1594253

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Executive Summary

8-Nitroisoquinoline (CAS: 74558-05-7) is the minor regioisomer formed during the nitration of isoquinoline, typically constituting <15% of the crude product mixture, while 5-Nitroisoquinoline is the major product (~85-90%). For drug development professionals and synthetic chemists, the critical analytical challenge is not merely "characterizing" the compound, but unambiguously distinguishing the 8-nitro isomer from the 5-nitro isomer without relying solely on melting point.

This guide provides a self-validating spectroscopic framework (NMR, IR, MS) to confirm the identity of **8-Nitroisoquinoline**, leveraging the unique "peri-effect" of the 8-nitro group on the H1 proton as the primary diagnostic handle.

Molecular Structure & Properties[1][2][3][4][5][6]

Property	Data
IUPAC Name	8-Nitroisoquinoline
Molecular Formula	C ₉ H ₆ N ₂ O ₂
Molecular Weight	174.16 g/mol
Key Structural Feature	Nitro group at C8 is peri to the H1 proton (C1), creating significant steric and electronic deshielding.
Appearance	Yellow crystalline solid (Needles from ethanol).
Melting Point	82–84 °C (Distinct from 5-Nitroisoquinoline: 110–111 °C).

Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectrum provides the most definitive proof of structure. The proximity of the nitro group to the H1 proton in the 8-isomer causes a specific downfield shift (deshielding) that is absent in the 5-isomer.

¹H NMR: The "Peri-Effect" Diagnostic

In **8-Nitroisoquinoline**, the nitro group exerts a strong deshielding effect on the spatially proximate H1 proton.

Solvent: DMSO-d₆ (Recommended for solubility and resolution of aromatic multiplets).

Proton Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling (J, Hz)	Interpretation
H1	9.70 – 9.80	Singlet (s)	-	Diagnostic Peak. Significantly downfield due to peri-nitro effect. (vs. ~9.40 ppm in 5-Nitro).[1]
H3	~8.85	Doublet (d)	J \approx 5.9	Typical pyridine ring doublet.
H4	~8.10 – 8.20	Doublet (d)	J \approx 5.9	Coupled to H3.
H5	~8.35	Doublet (d)	J \approx 8.2	Para to Nitro group.
H6	~7.90	Triplet (t)	J \approx 8.0	Meta to Nitro group.
H7	~8.40	Doublet (d)	J \approx 7.5	Ortho to Nitro group; deshielded by -I/-M effect.

Critical Distinction: If your H1 singlet appears at 9.39 ppm (CDCl₃) or 9.45 ppm (DMSO-d₆), you have isolated the 5-Nitroisoquinoline isomer. The 8-Nitro H1 signal must be further downfield (>9.6 ppm).

¹³C NMR Data

The carbon spectrum confirms the asymmetry and the presence of the nitro-substituted carbon. [2]

- C1 (Imine): 148.0 – 153.0 ppm (Deshielded, broad).
- C-NO₂ (C8): ~145.0 – 148.0 ppm (Quaternary, weak intensity).
- Aromatic CH: 118 – 135 ppm range.

Infrared Spectroscopy (IR)

IR is useful for confirming the presence of the nitro group but is less effective for isomer differentiation than NMR.

- Asymmetric NO₂ Stretch: 1520 – 1535 cm⁻¹ (Strong, sharp).
- Symmetric NO₂ Stretch: 1340 – 1355 cm⁻¹ (Strong).
- C=N Stretch (Isoquinoline Ring): ~1620 cm⁻¹.
- Aromatic C-H Stretch: 3050 – 3100 cm⁻¹.

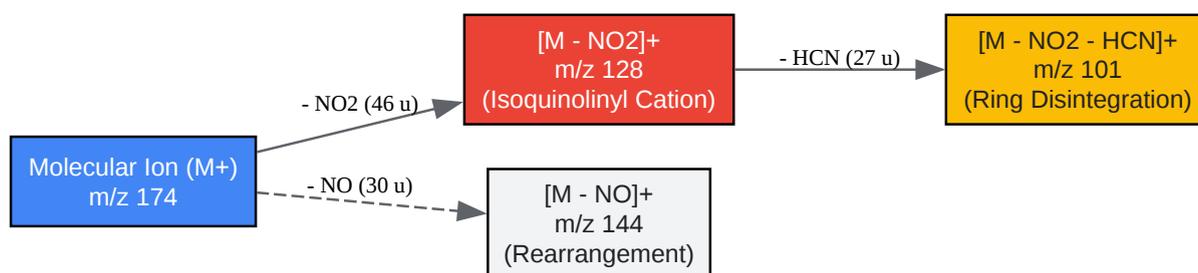
Mass Spectrometry (MS)

The fragmentation pattern follows the "Nitro-Aromatic Rule" and "Isoquinoline Cleavage."

Fragmentation Pathway[8]

- Molecular Ion (M⁺): m/z 174 (Base peak or high intensity).
- [M - NO₂]⁺: m/z 128 (Loss of nitro group; formation of isoquinolinyl cation).
- [M - NO₂ - HCN]⁺: m/z 101 (Typical disintegration of the pyridine ring after nitro loss).
- [M - NO]⁺: m/z 144 (Rearrangement loss of NO, common in ortho-substituted nitroarenes, though less dominant here).

MS Fragmentation Logic Diagram



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Caption: Primary fragmentation pathway for **8-Nitroisoquinoline** (EI, 70eV).

Experimental Protocols

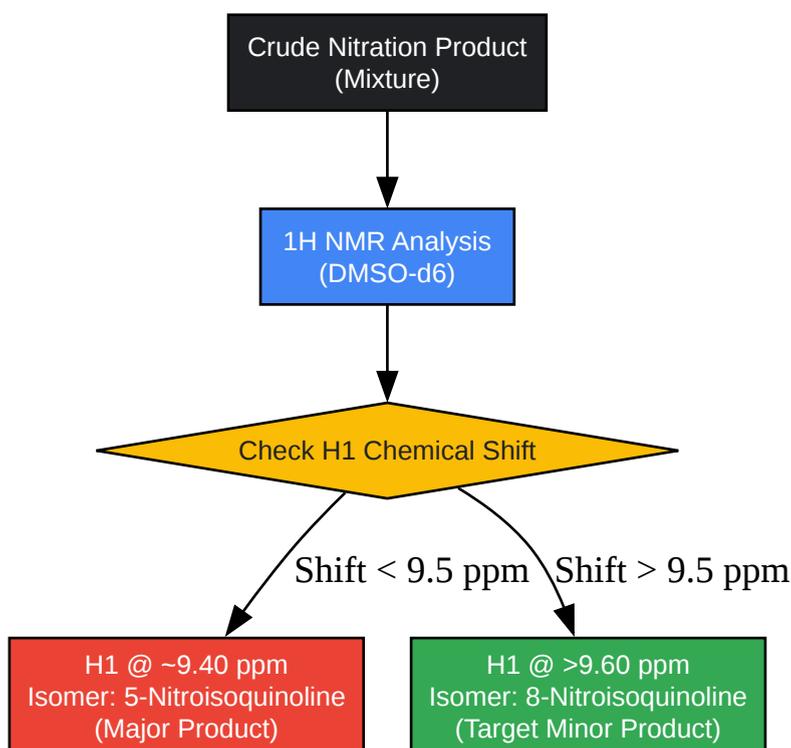
Sample Preparation for NMR

To ensure the H1 peak is resolved from the aromatic cluster:

- Solvent: Use DMSO-d₆ (99.9% D). CDCl₃ is acceptable, but DMSO often separates the H1 singlet more clearly from the doublet of H3.
- Concentration: Prepare a solution of ~10 mg sample in 0.6 mL solvent.
- Acquisition: Run a standard proton scan (16 scans minimum).
- Verification: Look immediately for the singlet >9.6 ppm.

Isomer Identification Workflow

Use this logic to validate your isolated fraction.



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Caption: Decision tree for distinguishing 5-nitro and 8-nitro isomers via NMR.

References

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Sources

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- 2. chem.libretexts.org [chem.libretexts.org]
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